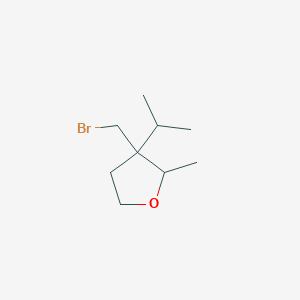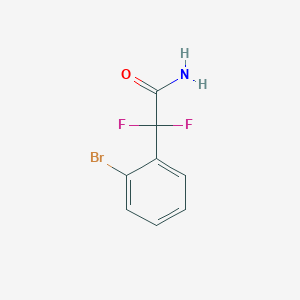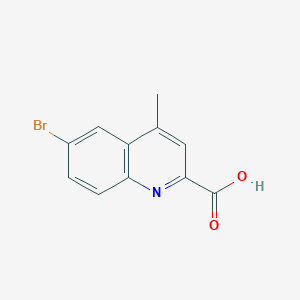![molecular formula C10H11N3O2 B13177203 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-methanol with aniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through various purification techniques, such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is studied for its antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it may interfere with signaling pathways like the NF-kB pathway, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
- 5-Methyl-1,3,4-oxadiazole-2-methanol
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
Uniqueness: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline stands out due to its specific structural features that confer unique biological activities. Its methoxy group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to its analogs.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C10H11N3O2/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 |
Clé InChI |
MGVPSGWCYWTPRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)COC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)

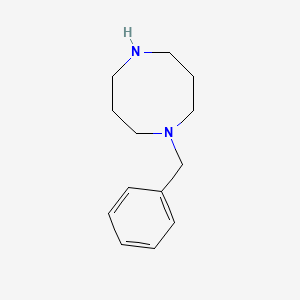


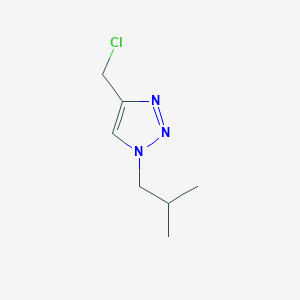
![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

